3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine
Description
3-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine (hereafter referred to as the target compound) is a heterocyclic aromatic amine featuring a pyridine core substituted with a chlorine atom at position 3, a trifluoromethyl group at position 5, and an amine group at position 2 linked to a 4-(4-chlorophenyl)-1,3-thiazol-2-yl moiety. This compound is structurally characterized by the presence of electron-withdrawing groups (Cl, CF₃) and a thiazole ring, which confer unique physicochemical and biological properties.
Key structural attributes include:
- Pyridine ring: Provides a rigid aromatic framework that enhances stability and facilitates π-π interactions in biological systems.
- Trifluoromethyl group: Enhances lipophilicity and metabolic resistance.
Properties
IUPAC Name |
4-(4-chlorophenyl)-N-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl2F3N3S/c16-10-3-1-8(2-4-10)12-7-24-14(22-12)23-13-11(17)5-9(6-21-13)15(18,19)20/h1-7H,(H,21,22,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FVVIZXPTIWKRBQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)NC3=C(C=C(C=N3)C(F)(F)F)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl2F3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been associated with antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
Thiazole derivatives have been known to interact with their targets in a variety of ways, depending on the specific biological activity they exhibit. For instance, some thiazole derivatives have been found to inhibit certain enzymes, disrupt cell membrane integrity, or interfere with DNA synthesis.
Biochemical Pathways
Thiazole derivatives have been found to affect a variety of biochemical pathways, depending on their specific biological activity. For instance, some thiazole derivatives have been found to inhibit the synthesis of certain proteins, disrupt the function of specific enzymes, or interfere with DNA replication.
Result of Action
Thiazole derivatives have been found to have a variety of effects at the molecular and cellular level, depending on their specific biological activity. For instance, some thiazole derivatives have been found to induce cell death, inhibit cell proliferation, or modulate immune response.
Biological Activity
3-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine, also known by its CAS number 338409-29-3, is a compound with potential therapeutic applications due to its unique chemical structure. Its molecular formula is C15H8Cl2F3N3S, and it has a molecular weight of 390.21 g/mol. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | C15H8Cl2F3N3S |
| Molecular Weight | 390.21 g/mol |
| CAS Number | 338409-29-3 |
| Melting Point | Not specified |
| Solubility | Not specified |
The biological activity of 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine is primarily attributed to its interactions with specific biological targets:
- Receptor Interaction : The compound has shown potential in inhibiting leukotriene receptors, particularly BLT(1) and BLT(2). In vitro studies indicated that it could significantly inhibit calcium mobilization in CHO cells that overexpress these receptors .
- Anticancer Activity : Preliminary studies suggest that compounds with similar structures exhibit anticancer properties by interfering with cell signaling pathways. The trifluoromethyl group enhances the potency of these compounds against various cancer cell lines .
In Vitro Studies
- Calcium Mobilization Inhibition : A study evaluated the inhibitory effects on calcium mobilization in CHO cells expressing human leukotriene receptors. The compound demonstrated strong inhibition, indicating potential use in inflammatory diseases .
Case Studies
- Anticancer Potential : Research involving derivatives of thiazole compounds has revealed that certain modifications can enhance their effectiveness against cancer cells. For example, compounds similar to 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine have shown synergistic effects when combined with other anticancer agents, leading to improved therapeutic outcomes in preclinical models .
- Inflammatory Conditions : The compound's ability to inhibit leukotriene receptors suggests a role in treating conditions like asthma and allergic reactions. Further exploration into its pharmacodynamics and pharmacokinetics is warranted to establish clinical relevance .
Scientific Research Applications
Based on the search results, here is information regarding the compound "3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine":
Chemical Properties and Identifiers
3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine is a chemical compound with the molecular formula and a molecular weight of 390.21 . It is also identified by the CAS number 338409-29-3 . Synonyms for this compound include 2-Pyridinamine, 3-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]-5-(trifluoromethyl)-, and N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-N-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amine .
Potential Research and Applications
While the search results do not directly specify applications for "3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine", they do provide information on related compounds that suggest potential research avenues. For example, N-{4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,3-thiazol-2-yl}cyclohexanecarboxamide, a related compound, is identified as a useful research compound with a molecular formula of and a molecular weight of 389.82.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The target compound belongs to a class of pyridinamine derivatives with pesticidal and fungicidal activities. Below is a comparative analysis with four structurally analogous compounds:
Table 1: Structural and Functional Comparison
Key Findings :
Fluazinam :
- Structural Differences : Fluazinam replaces the thiazole ring in the target compound with a 2,6-dinitro-4-(trifluoromethyl)phenyl group, enhancing its electron-deficient character and redox activity. This modification correlates with its potent fungicidal activity against Phytophthora infestans and Botrytis cinerea .
- Activity : Fluazinam inhibits mitochondrial ATP synthesis via uncoupling oxidative phosphorylation, a mechanism enabled by its nitro groups . The target compound lacks nitro substituents, suggesting a divergent mode of action.
3-Chloro-N-[(1,1-dioxothiolan-3-yl)methyl]pyridinamine: Structural Differences: The thiazole ring in the target compound is replaced by a sulfone-containing thiolane group.
Pyrazole-Carboxamide Derivatives (e.g., 3b) :
- Functional Comparison : The pyrazole-carboxamide scaffold in compound 3b demonstrates antimicrobial activity via inhibition of fungal cytochrome P450 enzymes. The target compound’s thiazole-pyridine system may target different enzymatic pathways, such as acetyl-CoA carboxylase (common in thiazole-containing herbicides) .
Physicochemical Properties :
- Lipophilicity (LogP) :
- Target compound: Estimated LogP ≈ 3.8 (moderately lipophilic due to CF₃ and Cl).
- Fluazinam: LogP ≈ 4.2 (higher lipophilicity from nitro groups).
- Solubility : The target compound’s thiazole ring may improve aqueous solubility compared to Fluazinam’s nitro-substituted benzene .
Q & A
Q. What are the recommended synthetic routes for 3-chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-5-(trifluoromethyl)-2-pyridinamine, and how can reaction conditions be optimized?
The synthesis typically involves sequential functionalization of pyridine and thiazole precursors. Key steps include:
- Chlorination and trifluoromethylation : Introduce Cl and CF₃ groups to the pyridine ring under controlled conditions (e.g., using POCl₃ for chlorination and CF₃Cu for trifluoromethylation) .
- Thiazole ring formation : Couple the pyridine intermediate with 4-(4-chlorophenyl)thiazole-2-amine via nucleophilic aromatic substitution. Solvent choice (e.g., DMF or THF) and temperature (80–120°C) critically influence yield .
- Purification : Column chromatography with silica gel (hexane/ethyl acetate gradients) is standard, though recrystallization may improve purity for crystallographic studies .
Q. How is the molecular structure of this compound validated, and what analytical techniques are essential?
- Single-crystal X-ray diffraction (SC-XRD) : Resolves bond lengths, angles, and intermolecular interactions (e.g., hydrogen bonds between pyridinamine and thiazole groups). Disorder in aromatic residues must be carefully modeled .
- NMR spectroscopy : ¹H/¹³C NMR confirms regiochemistry (e.g., distinguishing Cl and CF₃ positions on pyridine). ¹⁹F NMR validates trifluoromethyl group integrity .
- Mass spectrometry (HRMS) : Ensures molecular ion consistency with theoretical mass (e.g., [M+H]⁺ at m/z 404.97) .
Q. What preliminary assays are used to evaluate its bioactivity, and how are false positives minimized?
- Antimicrobial testing : Minimum inhibitory concentration (MIC) assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) in Mueller-Hinton broth. Include positive controls (e.g., ciprofloxacin) and solvent blanks to rule out artifacts .
- Enzyme inhibition : Fluorescence-based assays targeting bacterial phosphopantetheinyl transferase (PPTase), a common target for trifluoromethylpyridines. Use kinetic analysis (IC₅₀) and validate with enzyme-negative controls .
Advanced Research Questions
Q. How can computational chemistry guide the optimization of synthetic pathways and target interactions?
- Reaction mechanism modeling : Density functional theory (DFT) calculates transition states for key steps (e.g., trifluoromethylation energy barriers). Solvent effects are modeled via COSMO-RS .
- Molecular docking : Predict binding affinity to bacterial PPTase. Focus on π-π stacking between the thiazole ring and Tyr residues, and halogen bonding with Cl/CF₃ groups .
- Machine learning : Train models on existing reaction data (e.g., solvents, catalysts) to predict optimal conditions for novel analogs .
Q. How do polymorphism and crystal packing influence its physicochemical properties and bioactivity?
- Polymorph screening : Use solvent evaporation (e.g., acetone/water) or slurry methods to isolate forms. SC-XRD reveals differences in hydrogen-bond networks (e.g., N–H⋯N vs. C–H⋯Cl interactions) .
- Dissolution studies : Compare solubility and dissolution rates of polymorphs in simulated gastric fluid. Correlate with bioavailability in rodent models .
- Stability testing : Accelerated degradation studies (40°C/75% RH) identify hygroscopic forms prone to hydrolysis at the pyridine-thiazole junction .
Q. What strategies are effective for studying in vivo metabolism and metabolite identification?
- Radiolabeled tracing : Synthesize ¹⁴C-labeled compound (e.g., at the pyridine ring) for mass balance studies in rats. Detect major metabolites via LC-MS/MS .
- Cytochrome P450 inhibition : Incubate with human liver microsomes + NADPH. Identify CYP3A4/2D6-mediated oxidation products (e.g., hydroxylation at thiazole or pyridine) .
- Toxicogenomics : RNA-seq analysis of hepatocytes exposed to subtoxic doses reveals pathways (e.g., oxidative stress response) linked to metabolite toxicity .
Notes on Evidence Contradictions
- Synthetic routes : emphasizes POCl₃ for chlorination, while uses Cl₂ gas. Researchers should compare yields and safety profiles.
- Bioactivity : reports antibacterial activity, but suggests PPTase inhibition as the primary mechanism. Follow-up studies should reconcile these via gene knockout assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
